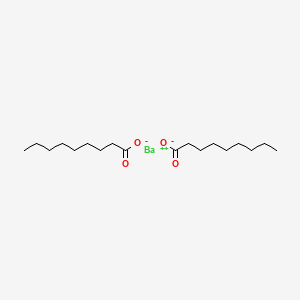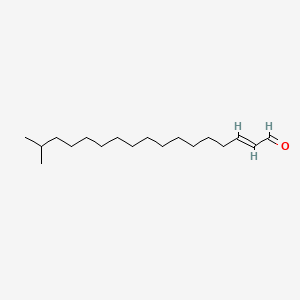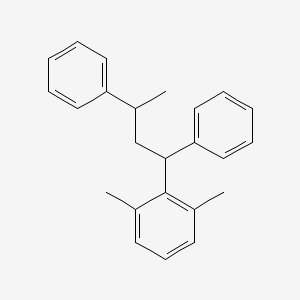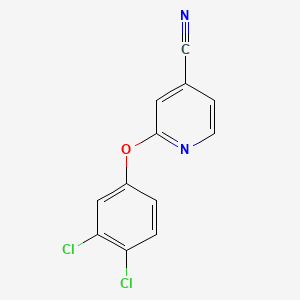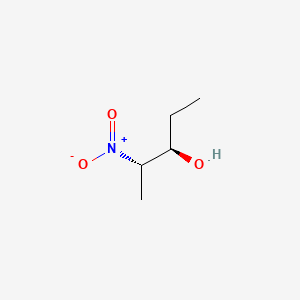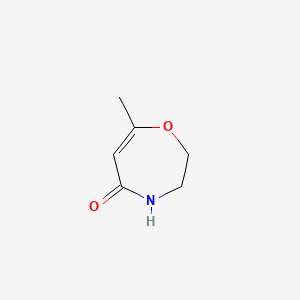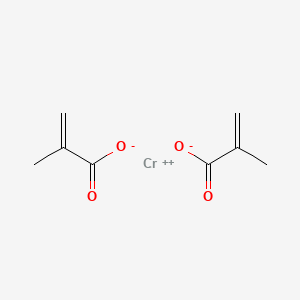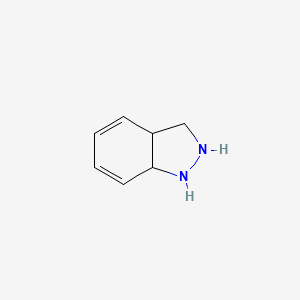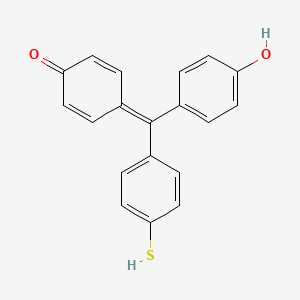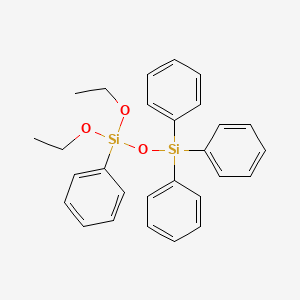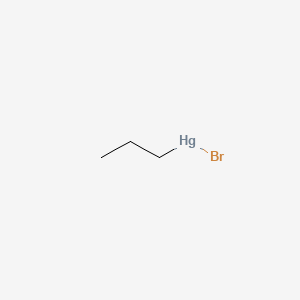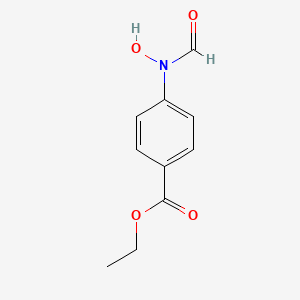
Monamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monamycin is a member of the cyclodepsipeptide family of antibiotics, which are known for their potent antibacterial properties. This compound was first isolated from cultures of the bacterium Streptomyces jamaicensis. This compound exhibits significant activity against various Gram-positive bacteria, making it a valuable antibiotic in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monamycin is synthesized through a complex process involving the fermentation of Streptomyces jamaicensis. The compound consists of a mixture of fifteen cyclohexadepsipeptides, six of which contain chlorine. Each molecular species includes one residue of an α-hydroxy-acid (either L-2-hydroxy-3-methylbutanoic acid or L-2-hydroxy-3-methylpentanoic acid) and five residues of α-amino or imino acids .
Industrial Production Methods: The industrial production of this compound involves optimizing fermentation conditions such as pH, temperature, medium composition, volume of inoculum, and strain of the organism. The extraction and purification processes are crucial to obtaining high yields of the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Monamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Monamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cyclodepsipeptide synthesis and reactivity.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Monamycin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets and binds to bacterial transglycosylases, enzymes that catalyze the extension of the glycan chain of the cell wall. This inhibition prevents the formation of a stable peptidoglycan layer, leading to bacterial cell death .
Comparison with Similar Compounds
Monamycin is unique among cyclodepsipeptide antibiotics due to its specific structure and mode of action. Similar compounds include:
Moenomycin: Another cyclodepsipeptide antibiotic that also inhibits bacterial cell wall synthesis but has a different structural composition.
Vancomycin: A glycopeptide antibiotic that targets bacterial cell wall synthesis but through a different mechanism.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different spectrum of activity
This compound’s unique combination of α-hydroxy-acids and α-amino or imino acids, along with its potent antibacterial activity, distinguishes it from other antibiotics in its class.
Properties
CAS No. |
11115-98-3 |
|---|---|
Molecular Formula |
C32H53N7O7 |
Molecular Weight |
647.8 g/mol |
IUPAC Name |
22-methyl-21-(2-methylpropyl)-10,13-di(propan-2-yl)-11-oxa-1,7,8,14,18,22,27-heptazatetracyclo[22.3.1.116,19.03,8]nonacosane-2,9,12,15,20,23-hexone |
InChI |
InChI=1S/C32H53N7O7/c1-17(2)13-24-26(40)22-14-21(15-33-22)28(41)36-25(18(3)4)32(45)46-27(19(5)6)31(44)39-23(9-8-11-35-39)30(43)38-16-20(10-12-34-38)29(42)37(24)7/h17-25,27,33-35H,8-16H2,1-7H3,(H,36,41) |
InChI Key |
WTLGBIQVBFJEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)C2CC(CN2)C(=O)NC(C(=O)OC(C(=O)N3C(CCCN3)C(=O)N4CC(CCN4)C(=O)N1C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


